molecular formula C14H17IN2O2 B5736637 [(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate

[(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate

Cat. No.: B5736637
M. Wt: 372.20 g/mol
InChI Key: CKHFWOLVINHRNY-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate is a complex organic compound characterized by the presence of an amino group, an iodophenyl group, and a cyclohexanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Iodophenyl Intermediate: The initial step involves the iodination of aniline to form 4-iodoaniline. This can be achieved using iodine and an oxidizing agent such as sodium nitrite.

    Condensation Reaction: The 4-iodoaniline is then subjected to a condensation reaction with cyclohexanecarboxaldehyde in the presence of a suitable catalyst to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide or cyanide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide, cyanide; reactions may require the presence of a base or catalyst.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

[(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate can be compared with other similar compounds such as dichloroaniline and manganese diiodide. While dichloroaniline is primarily used in the production of dyes and herbicides, manganese diiodide is utilized in various industrial applications. The unique combination of an amino group, iodophenyl group, and cyclohexanecarboxylate moiety in this compound distinguishes it from these compounds and contributes to its specific properties and applications.

Similar Compounds

Properties

IUPAC Name

[(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN2O2/c15-12-8-6-10(7-9-12)13(16)17-19-14(18)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHFWOLVINHRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)ON=C(C2=CC=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)O/N=C(/C2=CC=C(C=C2)I)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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